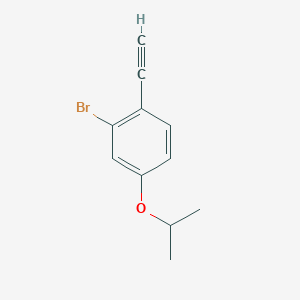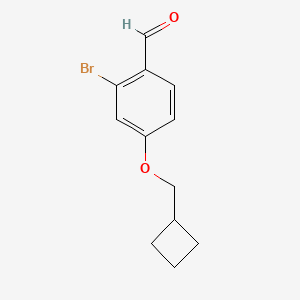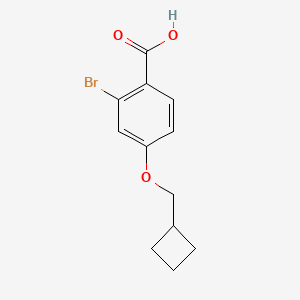
2-Bromo-4-ethoxy-1-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-ethoxy-1-ethynylbenzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of a bromine atom, an ethoxy group, and an ethynyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethoxy-1-ethynylbenzene typically involves a multi-step process starting from benzene derivatives. One common method includes:
Ethoxylation: The addition of an ethoxy group to the benzene ring, often achieved through a Williamson ether synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-ethoxy-1-ethynylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form more complex molecules.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling: Palladium catalysts and copper co-catalysts in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Various substituted benzenes depending on the nucleophile used.
Coupling: Complex aromatic compounds with extended conjugation.
Oxidation/Reduction: Carbonyl compounds or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-ethoxy-1-ethynylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of organic electronic materials due to its conjugated structure.
Pharmaceuticals: May serve as a building block for the synthesis of bioactive compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-ethoxy-1-ethynylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example:
Electrophilic Substitution: The bromine atom can be replaced by nucleophiles through the formation of a benzenonium intermediate.
Coupling Reactions: The ethynyl group can form new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4-ethynylbenzene
- 1-Bromo-4-ethoxy-2-ethylbenzene
- 1-Bromo-2-ethynylbenzene
Uniqueness: 2-Bromo-4-ethoxy-1-ethynylbenzene is unique due to the combination of its functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both an ethoxy and an ethynyl group provides versatility in synthetic applications compared to similar compounds that may lack one of these groups.
Eigenschaften
IUPAC Name |
2-bromo-4-ethoxy-1-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-3-8-5-6-9(12-4-2)7-10(8)11/h1,5-7H,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARKKTAQCTZVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C#C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














